An In-depth Technical Guide to IR-825 Dye: Structure, Properties, and Applications in Research
An In-depth Technical Guide to IR-825 Dye: Structure, Properties, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
IR-825 is a near-infrared (NIR) cyanine (B1664457) dye that has garnered significant attention in the scientific community for its potential applications in biomedical research, particularly in the fields of cancer imaging and therapy. Its strong absorption in the NIR window, where biological tissues have minimal absorbance and autofluorescence, allows for deep tissue penetration of light, making it an ideal candidate for in vivo applications. This technical guide provides a comprehensive overview of the chemical structure, photophysical properties, and key applications of IR-825, along with detailed experimental protocols and workflow visualizations.
Chemical Structure and Identification
There has been some discrepancy in the literature and commercial listings regarding the precise chemical structure of IR-825. Two primary structures have been associated with this name, differing by the presence of a bromine atom. For the purpose of this guide, we will focus on the more commonly cited structure corresponding to CAS Number 1558079-49-4 .
Table 1: Chemical Identification of IR-825 Dye
| Parameter | Value |
| CAS Number | 1558079-49-4[1][2][3] |
| Molecular Formula | C₅₄H₄₈ClN₂O₄ |
| Molecular Weight | 824.42 g/mol [2] |
| IUPAC Name | 3-(4-carboxybenzyl)-2-((E)-2-((E)-3-((E)-2-(3-(4-carboxybenzyl)-1,1-dimethyl-1,3-dihydro-2H-benzo[e]indol-2-ylidene)ethylidene)-2-chlorocyclohex-1-en-1-yl)vinyl)-1,1-dimethyl-1H-benzo[e]indol-3-ium |
| Synonyms | IR825, IR 825[1] |
A second structure, often referred to as IR-825 as well, includes a bromine atom and has the molecular formula C₅₄H₄₈BrClN₂O₄ with a molecular weight of approximately 904.34 g/mol .[1][3][4] Researchers should carefully verify the specific product information from their supplier to ensure they are using the correct compound for their experiments.
Physicochemical and Spectroscopic Properties
IR-825 is a solid, powdered organic dye.[4] Its key properties are summarized in the table below.
Table 2: Physicochemical and Spectroscopic Properties of IR-825 Dye
| Property | Value |
| Appearance | Solid powder |
| Solubility | Soluble in Dichloromethane, Methanol, DMF, and DMSO[5] |
| Storage Conditions | Store at 2-8°C in a dry, dark place[3] |
| Absorption Maximum (λmax) | ~810 nm[5] |
| Emission Maximum (λem) | ~830 nm[5] |
| Molar Extinction Coefficient (ε) | Data not consistently available in the public domain. This value is crucial for quantitative studies and should be determined experimentally for the specific solvent and conditions used. |
| Fluorescence Quantum Yield (ΦF) | Data not consistently available in the public domain. This value is highly dependent on the solvent and local environment. |
Key Applications in Research
The unique photophysical properties of IR-825 make it a valuable tool for various research applications, primarily centered around its ability to absorb NIR light and convert it into either fluorescence for imaging or heat for therapeutic purposes.
In Vivo Near-Infrared Fluorescence Imaging
When excited with light in its absorption range, IR-825 emits fluorescence in the NIR region. This property is exploited for non-invasive in vivo imaging. When conjugated with targeting moieties or encapsulated in nanoparticles, IR-825 can be used to visualize tumors, monitor drug delivery, and track cellular processes in deep tissues with high signal-to-noise ratios.
Photothermal Therapy (PTT)
IR-825 is an excellent photothermal agent. Upon irradiation with a laser at its absorption maximum (typically around 808 nm), it efficiently converts the absorbed light energy into heat.[1] This localized hyperthermia can be used to ablate cancer cells with high spatial precision, minimizing damage to surrounding healthy tissues.[1]
Experimental Protocols
This section provides detailed methodologies for key experiments involving IR-825 dye.
Preparation of IR-825 Loaded Nanoparticles for In Vivo Imaging and PTT
This protocol describes the formulation of IR-825 into polymeric nanoparticles, a common strategy to improve its stability, biocompatibility, and tumor accumulation.
Materials:
-
IR-825 dye
-
Poly(lactic-co-glycolic acid) (PLGA)
-
Poly(ethylene glycol)-block-poly(lactic-co-glycolic acid) (PEG-PLGA)
-
Dichloromethane (DCM)
-
Polyvinyl alcohol (PVA) solution (e.g., 2% w/v in deionized water)
-
Deionized water
-
Magnetic stirrer
-
Probe sonicator
-
Centrifuge
Procedure:
-
Organic Phase Preparation: Dissolve a specific amount of IR-825 and PLGA/PEG-PLGA polymer blend in DCM. The exact concentrations will depend on the desired dye loading and nanoparticle size.
-
Emulsification: Add the organic phase dropwise to the aqueous PVA solution under vigorous stirring.
-
Sonication: Sonicate the resulting emulsion using a probe sonicator to reduce the droplet size and form a nanoemulsion. Sonication parameters (power, time, pulse) should be optimized to achieve the desired nanoparticle size.
-
Solvent Evaporation: Stir the nanoemulsion overnight at room temperature to allow for the complete evaporation of DCM.
-
Nanoparticle Purification: Centrifuge the nanoparticle suspension to pellet the nanoparticles.
-
Washing: Remove the supernatant and wash the nanoparticle pellet with deionized water multiple times to remove residual PVA and unencapsulated dye.
-
Resuspension: Resuspend the final nanoparticle pellet in a suitable buffer (e.g., PBS) for in vitro or in vivo studies.
-
Characterization: Characterize the nanoparticles for size, zeta potential, dye loading efficiency, and in vitro release profile.
In Vitro Photothermal Therapy in Cancer Cells
This protocol outlines the steps to evaluate the photothermal efficacy of IR-825 in a cancer cell line, such as 4T1 murine breast cancer cells.
Materials:
-
4T1 cancer cells
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS and 1% penicillin-streptomycin)
-
IR-825 solution or IR-825 loaded nanoparticles
-
96-well plates
-
808 nm NIR laser with an adjustable power density
-
Cell viability assay kit (e.g., MTT or PrestoBlue)
-
Plate reader
Procedure:
-
Cell Seeding: Seed 4T1 cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Replace the culture medium with fresh medium containing various concentrations of free IR-825 or IR-825 loaded nanoparticles. Include control wells with no treatment. Incubate for a specific period (e.g., 4-24 hours) to allow for cellular uptake.
-
Laser Irradiation: Expose the designated wells to an 808 nm NIR laser at a specific power density (e.g., 1.0 W/cm²) for a set duration (e.g., 5 minutes).[6] Ensure that the laser spot covers the entire well.
-
Post-Irradiation Incubation: Return the plate to the incubator for a further 24 hours.
-
Cell Viability Assessment: Perform a cell viability assay according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control group.
In Vivo Photothermal Therapy in a Murine Tumor Model
This protocol describes a typical workflow for evaluating the in vivo photothermal efficacy of IR-825 in a 4T1 tumor-bearing mouse model.[7][8]
Materials:
-
BALB/c mice
-
4T1 cancer cells
-
IR-825 loaded nanoparticles suspended in sterile PBS
-
808 nm NIR laser with a fiber optic cable
-
Infrared thermal imaging camera
-
Calipers for tumor measurement
-
Anesthesia (e.g., isoflurane)
Procedure:
-
Tumor Inoculation: Subcutaneously inject 4T1 cells into the flank of BALB/c mice. Allow the tumors to grow to a palpable size (e.g., 50-100 mm³).
-
Nanoparticle Administration: Intravenously or intratumorally inject the IR-825 loaded nanoparticle suspension into the tumor-bearing mice.
-
Biodistribution Imaging (Optional): At various time points post-injection, perform in vivo NIR fluorescence imaging to monitor the accumulation of nanoparticles at the tumor site.
-
Laser Irradiation: At the time of peak tumor accumulation (determined from imaging studies), anesthetize the mice and expose the tumor area to the 808 nm NIR laser at a specific power density and duration.
-
Temperature Monitoring: During irradiation, monitor the temperature of the tumor surface using an infrared thermal imaging camera.
-
Tumor Growth Monitoring: Measure the tumor volume with calipers every few days for a set period to assess the treatment efficacy.
-
Histological Analysis: At the end of the study, euthanize the mice and excise the tumors for histological analysis (e.g., H&E staining) to evaluate tissue necrosis.
Signaling Pathways and Cellular Mechanisms
The primary mechanism of action for IR-825 in photothermal therapy is the induction of hyperthermia, which leads to cell death through various pathways.
Apoptosis and Necrosis
Localized hyperthermia induced by IR-825 can trigger both apoptotic and necrotic cell death pathways. Moderate temperature increases may initiate programmed cell death (apoptosis), while higher temperatures can cause direct cellular damage and lead to necrosis. Radiation, a similar stressor, has been shown to induce apoptosis primarily through the intrinsic, mitochondria-dependent pathway.[9] This involves the release of cytochrome c from the mitochondria, leading to the activation of caspases and subsequent cell death. It is plausible that photothermal stress from IR-825 could activate similar pathways.
Heat Shock Protein Response
Cells respond to heat stress by upregulating the expression of heat shock proteins (HSPs), which act as molecular chaperones to prevent protein denaturation and aggregation.[10][11] The expression levels of HSPs, such as HSP70 and HSP90, can be used as indicators of cellular stress following photothermal therapy.[7]
Cellular Uptake Mechanisms
The cellular uptake of IR-825, particularly when formulated in nanoparticles, is a critical step for its therapeutic efficacy. The primary mechanism of nanoparticle uptake by cells is endocytosis.[12][13] The specific endocytic pathway can depend on the nanoparticle's size, shape, and surface chemistry and may include clathrin-mediated endocytosis, caveolae-mediated endocytosis, or macropinocytosis.[14][15]
Visualizations
The following diagrams, generated using the DOT language, illustrate key experimental workflows and a proposed signaling pathway.
References
- 1. medkoo.com [medkoo.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. IR825;CAS No.:1558079-49-4 [chemshuttle.com]
- 4. IR825近红外染料1558079-49-4星戈瑞 [stargraydye.com]
- 5. hzxqbio.com [hzxqbio.com]
- 6. Tumor-targeted/reduction-triggered composite multifunctional nanoparticles for breast cancer chemo-photothermal combinational therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Radiation induces apoptosis primarily through the intrinsic pathway in mammalian cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Heat shock proteins and metal ions – Reaction or interaction? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Synergistic Effects of Toxic Elements on Heat Shock Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cellular Uptake of Nanoparticles: Journey Inside the Cell - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Cellular uptake of nanoparticles: journey inside the cell - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 14. Shape-dependent cellular uptake of iron oxide nanorods: mechanisms of endocytosis and implications on cell labeling and cellular delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Cellular uptake mechanism and intracellular fate of hydrophobically modified pullulan nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
